molecular formula C25H37NO8 B12891587 Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate CAS No. 94006-08-3

Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate

Cat. No.: B12891587
CAS No.: 94006-08-3
M. Wt: 479.6 g/mol
InChI Key: WTGSJCREXITWMD-UHFFFAOYSA-N
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Description

Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate is a complex malonate derivative featuring a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups. The malonate moiety is further functionalized with a 2-ethoxy-2-oxoethyl group and a 2-methylpropyl (isobutyl) chain.

Properties

CAS No.

94006-08-3

Molecular Formula

C25H37NO8

Molecular Weight

479.6 g/mol

IUPAC Name

dimethyl 2-[[1-(2-ethoxy-2-oxoethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2-(2-methylpropyl)propanedioate

InChI

InChI=1S/C25H37NO8/c1-8-34-22(27)13-19-18-12-21(31-5)20(30-4)11-17(18)9-10-26(19)15-25(14-16(2)3,23(28)32-6)24(29)33-7/h11-12,16,19H,8-10,13-15H2,1-7H3

InChI Key

WTGSJCREXITWMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=CC(=C(C=C2CCN1CC(CC(C)C)(C(=O)OC)C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the ethoxy-oxoethyl group. The final steps involve esterification and the addition of the dimethoxy groups under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Insights :

Malonate Derivatives

Malonates with diverse alkyl/aryl substituents (Table 2) highlight the impact of side-chain modifications:

Compound Name Substituents on Malonate Synthesis Method Yield (%)
Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al) Methyl and p-tolyl groups Cu(OAc)₂ catalysis at 110°C 85
Diethyl 2-(cyclopropylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4ak) Cyclopropylmethyl and p-tolyl groups Cu(OAc)₂ catalysis 56
Target Compound 2-methylpropyl and 2-ethoxy-2-oxoethyl groups Likely requires multi-step synthesis - -

Key Insights :

Spectroscopic and Analytical Data

While direct spectroscopic data for the target compound are unavailable, analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) emphasize the utility of NMR and HRMS for structural elucidation:

  • 1H-NMR: Isoquinoline protons typically resonate at δ 3.0–4.0 ppm (CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons) .
  • 13C-NMR : Malonate carbonyl carbons appear at δ 165–175 ppm, while methoxy groups show signals near δ 55–60 ppm .
  • HRMS : Accurate mass measurements (e.g., for 4al: [M+H]⁺ = 283.1442) confirm molecular formulas .

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